molecular formula C13H14O2 B14460236 1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 72881-75-5

1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14460236
CAS No.: 72881-75-5
M. Wt: 202.25 g/mol
InChI Key: OETDGAVCXAJYJG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C13H14O2 It is a chalcone derivative, characterized by the presence of a cyclopropyl group and a methoxyphenyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclopropyl ketone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by acidification with hydrochloric acid to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

72881-75-5

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3

InChI Key

OETDGAVCXAJYJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2CC2

Origin of Product

United States

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